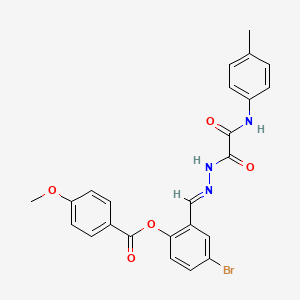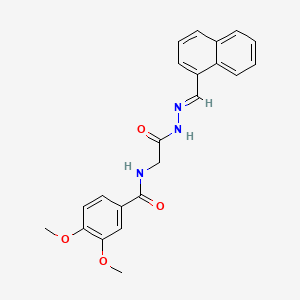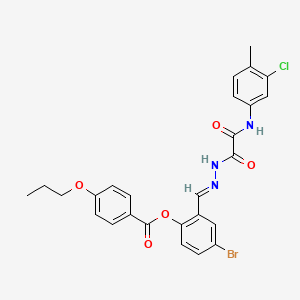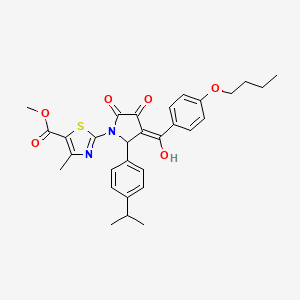![molecular formula C15H14N4O3 B12017494 N-(4-methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide CAS No. 352460-84-5](/img/structure/B12017494.png)
N-(4-methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It features a hydrazine functional group and a pyridine ring, making it structurally interesting.
- The compound’s systematic name reflects its substituents: a 4-methoxyphenyl group, a pyridin-4-ylmethylidene moiety, and an acetamide functional group.
N-(4-methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide: , also known by its chemical formula , is a synthetic organic compound.
Vorbereitungsmethoden
Synthetic Routes: While specific synthetic routes may vary, one common method involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the hydrazine intermediate. This intermediate then reacts with pyridine-4-carbaldehyde to yield the desired compound.
Reaction Conditions: These reactions typically occur under reflux conditions using appropriate solvents (e.g., ethanol or methanol).
Industrial Production: Although not widely produced industrially, the compound can be synthesized on a laboratory scale.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but potential products include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Biology: Its hydrazine moiety may have biological activity, making it relevant for drug discovery.
Medicine: Investigations into its pharmacological properties could reveal therapeutic potential.
Industry: Limited industrial applications, but it may find use as a building block in fine chemicals.
Wirkmechanismus
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action and potential pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other hydrazine-containing compounds, such as hydrazones and semicarbazones, share structural features.
Uniqueness: The combination of the 4-methoxyphenyl group, pyridine ring, and acetamide functionality distinguishes it from related compounds.
Remember that this compound’s full potential awaits further exploration through research and experimentation.
Eigenschaften
CAS-Nummer |
352460-84-5 |
|---|---|
Molekularformel |
C15H14N4O3 |
Molekulargewicht |
298.30 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-N'-[(E)-pyridin-4-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C15H14N4O3/c1-22-13-4-2-12(3-5-13)18-14(20)15(21)19-17-10-11-6-8-16-9-7-11/h2-10H,1H3,(H,18,20)(H,19,21)/b17-10+ |
InChI-Schlüssel |
WQCTXLILGDZPHS-LICLKQGHSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=NC=C2 |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]hexadecanamide](/img/structure/B12017422.png)

![4-{[({5-[(1-Naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzamide](/img/structure/B12017427.png)
![Benzyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12017428.png)

![4-[4-(allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017440.png)

![2-((2-(3,4-Dimethoxyphenyl)-2-oxoethyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12017456.png)
![(5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12017459.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12017471.png)



